Haloperidol N-oxyde

Vue d'ensemble

Description

Haloperidol N-Oxide is a metabolite of Haloperidol, a widely used antipsychotic drug. Haloperidol is known for its efficacy in treating schizophrenia and other psychotic disorders. Haloperidol N-Oxide is formed through the oxidation of Haloperidol and has been studied for its pharmacological properties and potential effects on the central nervous system .

Applications De Recherche Scientifique

Haloperidol N-Oxide has been studied extensively in various scientific fields:

Chemistry: Used as a reference compound in the study of oxidation and reduction reactions.

Biology: Investigated for its effects on neurotransmitter uptake and release in the brain.

Medicine: Explored for its potential therapeutic effects and side effects in the treatment of psychotic disorders.

Industry: Utilized in the development of analytical methods for the detection and quantification of Haloperidol and its metabolites in biological samples .

Mécanisme D'action

Mode of Action

Haloperidol N-Oxide exerts its antipsychotic effect through its strong antagonism of the dopamine receptor . This antagonism is thought to improve psychotic symptoms and states that are caused by an over-production of dopamine, such as schizophrenia, which is theorized to be caused by a hyperdopaminergic state within the limbic system of the brain .

Biochemical Pathways

The biochemical pathways involved in the metabolism of Haloperidol include glucuronidation , reduction to reduced Haloperidol, and CYP-mediated oxidation . In studies of CYP-mediated disposition in vitro, CYP3A4 is the major isoform responsible for the metabolism of Haloperidol . The intrinsic clearances of the back-oxidation of reduced Haloperidol to the parent compound, oxidative N-dealkylation, and pyridinium formation are of the same order of magnitude, suggesting that the same enzyme system is responsible for these reactions .

Pharmacokinetics

The pharmacokinetics of Haloperidol involve several processes. The greatest proportion of the intrinsic hepatic clearance of Haloperidol is by glucuronidation , followed by the reduction of Haloperidol to reduced Haloperidol and by CYP-mediated oxidation . Haloperidol is a substrate of CYP3A4 and an inhibitor, as well as a stimulator, of CYP2D6 . Reduced Haloperidol is also a substrate of CYP3A4 and inhibitor of CYP2D6 .

Result of Action

The result of Haloperidol’s action is the management of the “positive” symptoms of schizophrenia including hallucinations, hearing voices, aggression/hostility, disorganized speech, and psychomotor agitation .

Action Environment

The action of Haloperidol can be influenced by various environmental factors. Pharmacokinetic interactions occur between Haloperidol and various drugs given concomitantly, for example, carbamazepine, phenytoin, phenobarbital, fluoxetine, fluvoxamine, nefazodone, venlafaxine, buspirone, alprazolam, rifampicin (rifampin), quinidine and carteolol . Interactions of Haloperidol with most drugs lead to only small changes in plasma Haloperidol concentrations, suggesting that the interactions have little clinical significance . The coadministration of carbamazepine, phenytoin, phenobarbital, rifampicin or quinidine affects the pharmacokinetics of haloperidol to an extent that alterations in clinical consequences would be expected .

Analyse Biochimique

Biochemical Properties

The enzymes involved in the biotransformation of Haloperidol include cytochrome P450 (CYP), carbonyl reductase, and uridine diphosphoglucose glucuronosyltransferase . In studies of CYP-mediated disposition in vitro, CYP3A4 is the major isoform responsible for the metabolism of Haloperidol in humans

Cellular Effects

Haloperidol, the parent compound, is known to antagonize dopamine D2 receptors, which are abundantly expressed in the striatum . This action influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Haloperidol exerts its effects at the molecular level through strong antagonism of the dopamine receptor (mainly D2), particularly within the mesolimbic and mesocortical systems of the brain

Temporal Effects in Laboratory Settings

Studies on Haloperidol have shown that it can lead to inhibitory/excitatory imbalance in striatal D1-neurons . Whether Haloperidol N-Oxide has similar effects over time is yet to be determined.

Dosage Effects in Animal Models

The effects of varying dosages of Haloperidol N-Oxide in animal models have not been extensively studied. Studies on Haloperidol have shown specific effects on animal behavioral patterns

Metabolic Pathways

The metabolic pathways involving Haloperidol N-Oxide are not well characterized. Haloperidol is metabolized via several pathways, including glucuronidation, reduction to reduced Haloperidol, and CYP-mediated oxidation

Transport and Distribution

The transport and distribution of Haloperidol N-Oxide within cells and tissues have not been extensively studied. Haloperidol is known to be distributed in the body and can cross the blood-brain barrier . Whether Haloperidol N-Oxide shares similar transport and distribution characteristics is yet to be determined.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Haloperidol N-Oxide can be synthesized by the oxidation of Haloperidol using various oxidizing agents. Common oxidizing agents include perbenzoic acid, peroxyacetic acid, and other organic per-acids. The reaction typically occurs in an organic solvent under controlled conditions .

Industrial Production Methods: Industrial production of Haloperidol N-Oxide involves the use of large-scale oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of continuous flow reactors and advanced purification techniques to isolate Haloperidol N-Oxide from the reaction mixture .

Analyse Des Réactions Chimiques

Types of Reactions: Haloperidol N-Oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of other metabolites.

Reduction: Haloperidol N-Oxide can be reduced back to Haloperidol under specific conditions.

Substitution: It can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Perbenzoic acid, peroxyacetic acid, and other organic per-acids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Further oxidized metabolites.

Reduction: Haloperidol.

Substitution: Substituted derivatives of Haloperidol N-Oxide

Comparaison Avec Des Composés Similaires

Haloperidol: The parent compound, widely used as an antipsychotic.

Reduced Haloperidol: A metabolite formed through the reduction of Haloperidol.

Haloperidol Pyridinium: Another metabolite formed through the oxidation of Haloperidol.

Uniqueness: Haloperidol N-Oxide is unique in its specific oxidation state and its distinct pharmacological profile. While it shares some properties with Haloperidol and its other metabolites, its specific interactions with neurotransmitter systems and its potential therapeutic effects make it a compound of interest in both research and clinical settings .

Activité Biologique

Haloperidol N-Oxide, a metabolite of the antipsychotic drug haloperidol, has garnered attention for its distinct biological activities and potential implications in pharmacological research. This article delves into the biological activity of Haloperidol N-Oxide, exploring its mechanisms of action, pharmacological properties, and relevant case studies.

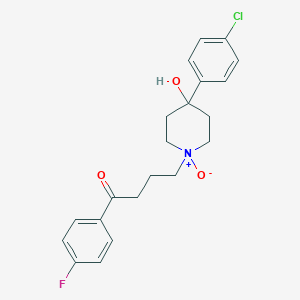

Haloperidol N-Oxide (C21H23ClFNO3) is formed through the oxidation of haloperidol, specifically involving the nitrogen atom in its piperidine ring. This transformation predominantly occurs in the liver via enzymatic reactions, particularly those mediated by cytochrome P450 enzymes. The oxidation process alters the compound's pharmacokinetics and dynamics compared to its parent compound, haloperidol.

Pharmacological Activity

Dopamine Receptor Interaction

Haloperidol primarily functions as a dopamine D2 receptor antagonist, exerting significant effects on dopaminergic signaling. In contrast, Haloperidol N-Oxide exhibits weak D2 receptor antagonism with much lower potency than haloperidol . This altered interaction profile suggests that Haloperidol N-Oxide may influence dopaminergic pathways differently, potentially affecting therapeutic outcomes and side effects.

Potential Applications

Research indicates that Haloperidol N-Oxide may have applications in specific disease models. For instance, studies have explored its effects in models of Huntington's disease and schizophrenia, although further investigation is necessary to elucidate its therapeutic potential.

Haloperidol N-Oxide's biological activity may also involve interactions beyond dopamine receptors. Notably, it has been shown to inhibit neuronal nitric oxide synthase (n-NOS), which could impact nitric oxide levels in the brain and influence various neuronal functions . This inhibition suggests a complex interplay between dopaminergic signaling and nitric oxide pathways in mediating the effects of Haloperidol N-Oxide.

Comparative Biological Activity

To better understand Haloperidol N-Oxide's biological activity, it is beneficial to compare it with haloperidol and other related compounds. The following table summarizes key differences:

| Compound | D2 Receptor Antagonism | Nitric Oxide Synthase Inhibition | Other Effects |

|---|---|---|---|

| Haloperidol | Strong | Yes | Extrapyramidal symptoms |

| Haloperidol N-Oxide | Weak | Yes | Potential neuroprotective effects |

| Other Metabolites | Varies | Varies | Diverse pharmacological profiles |

Case Studies and Research Findings

-

Catalepsy Induction Study

A study investigated the role of nitric oxide on catalepsy induced by haloperidol and its metabolites. Results indicated that while both haloperidol and its metabolites induced catalepsy in mice, the prolongation of cataleptic effects was noted with nitric oxide synthase inhibitors . This suggests that Haloperidol N-Oxide may share mechanisms with other neuroleptics regarding motor control. -

Antioxidant Effects

In another study evaluating oxidative stress, researchers found that Haloperidol induced oxidative damage in the brain. However, when combined with antioxidant treatments, there were significant reductions in oxidative stress markers, suggesting a potential protective role for Haloperidol N-Oxide against such damage . -

Behavioral Studies

Research has shown that Haloperidol N-Oxide affects attention processes differently than haloperidol itself. For example, it was observed that while haloperidol impaired selective attention by blocking dopamine receptors, Haloperidol N-Oxide exhibited less pronounced effects on attention-related neural responses .

Propriétés

IUPAC Name |

4-[4-(4-chlorophenyl)-4-hydroxy-1-oxidopiperidin-1-ium-1-yl]-1-(4-fluorophenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClFNO3/c22-18-7-5-17(6-8-18)21(26)11-14-24(27,15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDKZFGVWYVWUSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+](CCC1(C2=CC=C(C=C2)Cl)O)(CCCC(=O)C3=CC=C(C=C3)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50473907 | |

| Record name | Haloperidol N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148406-51-3 | |

| Record name | Haloperidol N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148406513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Haloperidol N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[4-(4-Chlorophenyl)-4-hydroxy-1-oxy-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HALOPERIDOL N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ46JF94VY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.